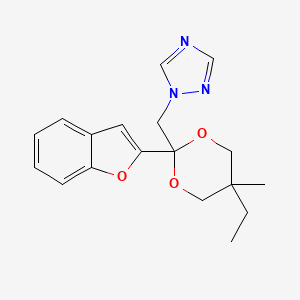![molecular formula C31H48NiO3S B13781956 Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- CAS No. 67763-27-3](/img/structure/B13781956.png)
Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- is a complex nickel compound known for its unique chemical properties and applications. This compound is characterized by the presence of nickel coordinated with 2-propanol and a bisphenol ligand containing sulfur and bulky tert-octyl groups. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- typically involves the reaction of nickel salts with the corresponding ligands in the presence of 2-propanol. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The ligands, 2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenol], are synthesized separately and then reacted with nickel salts to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using nickel chloride or nickel sulfate as the nickel source. The ligands are added in stoichiometric amounts, and the reaction is carried out in a solvent such as 2-propanol under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: It can also be reduced, typically involving the reduction of the nickel center.
Substitution: Ligand substitution reactions are common, where the ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperature and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in new nickel complexes with different ligands.
Scientific Research Applications
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymers and plastics.
Mechanism of Action
The mechanism of action of Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating chemical transformations. The bulky ligands provide steric protection, enhancing the stability and selectivity of the compound in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- Nickel, (1-butanamine)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]-
- Nickel, [2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]-
Uniqueness
Nickel, (2-propanol)[2,2’-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]]- is unique due to the presence of 2-propanol as a coordinating solvent, which influences its reactivity and stability. The bulky tert-octyl groups on the ligands also provide steric hindrance, making it distinct from other nickel complexes with similar ligands.
Properties
CAS No. |
67763-27-3 |
|---|---|
Molecular Formula |
C31H48NiO3S |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate;nickel(2+);propan-2-olate |
InChI |
InChI=1S/C28H42O2S.C3H7O.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3(2)4;/h11-16,29-30H,17-18H2,1-10H3;3H,1-2H3;/q;-1;+2/p-1 |
InChI Key |
RCWBJBKRDIWPGN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[O-].CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
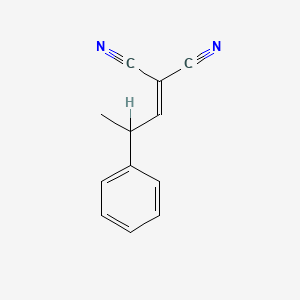

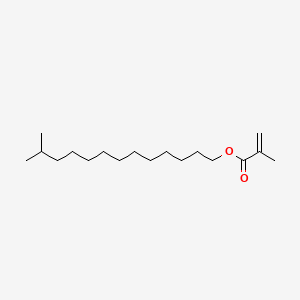
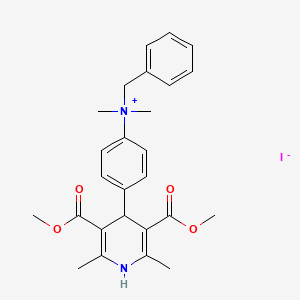
![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
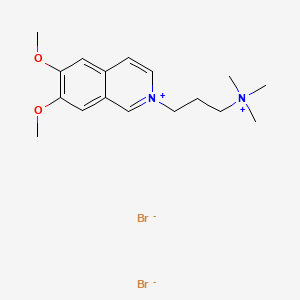

![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
iridium(III)](/img/structure/B13781928.png)
